2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine chemical properties
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine chemical properties
An In-depth Technical Guide to the Chemical and Pharmacological Profile of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine and Related Serotonergic Modulators
Abstract: This document provides a comprehensive technical overview of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine, a novel chemical entity representative of a class of indole derivatives with potential activity as central nervous system (CNS) modulators. As this specific molecule is not extensively characterized in peer-reviewed literature, this guide synthesizes information from foundational chemical principles and relevant patent literature. It details the compound's structural attributes, a proposed synthetic pathway, a framework for its analytical characterization, and its hypothesized pharmacological mechanism of action. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of new serotonergic agents.
Introduction and Structural Analysis
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine belongs to a class of N-heteroaryl-substituted piperidin-4-yl-indol-amines. This chemical family has been investigated for its potential to modulate serotonin (5-hydroxytryptamine, 5-HT) receptors, which are critical targets for treating a range of CNS disorders, including anxiety, depression, and schizophrenia. The core structure consists of three key pharmacophoric elements:
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An Indole-5-amine Scaffold: The indole ring is a classic "privileged scaffold" in medicinal chemistry, frequently found in neurotransmitters (like serotonin itself) and drugs targeting the CNS. The amine at the 5-position serves as a crucial attachment point for the piperidine moiety.
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A 2-tert-butyl Group: The bulky tert-butyl group at the 2-position of the indole ring is a significant structural feature. In drug design, such a group can serve multiple purposes: it can impart metabolic stability by sterically hindering enzymatic degradation of the indole ring, and it can enhance binding affinity and selectivity for the target receptor by occupying a specific hydrophobic pocket.
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A Piperidin-4-yl Linker: The piperidine ring provides a basic nitrogen atom, which is often protonated at physiological pH. This positive charge can form a key ionic interaction with an acidic residue (e.g., aspartate) in the binding site of many G-protein coupled receptors (GPCRs), including 5-HT receptors.
Physicochemical Properties
The following table summarizes the calculated and estimated physicochemical properties for 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine. These values are critical for predicting the compound's behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME) and for designing appropriate experimental conditions.
| Property | Value (Estimated/Calculated) | Significance in Drug Development |
| Molecular Formula | C₁₉H₂₉N₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 299.46 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five. |
| IUPAC Name | 2-tert-butyl-N-(piperidin-4-yl)-1H-indol-5-amine | Provides an unambiguous chemical identifier. |
| XLogP3 | 3.6 | Predicts lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Influences blood-brain barrier penetration; values < 90 Ų are often favorable. |
| Hydrogen Bond Donors | 2 | The two amine (-NH) groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | The three nitrogen atoms can accept hydrogen bonds. |
| pKa (strongest basic) | ~9.5 - 10.5 | The piperidine nitrogen's basicity is key for receptor interaction and salt formation. |
Proposed Synthesis and Purification Workflow
The synthesis of 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine can be achieved through a multi-step sequence adapted from methodologies described for analogous compounds in the patent literature. The general strategy involves the synthesis of a protected indole precursor followed by a reductive amination to couple the indole and piperidine fragments.
Diagram: General Synthetic Workflow
Caption: Synthetic and purification workflow for the target compound.
Step-by-Step Synthesis Protocol (Exemplary)
Expertise Note: The choice of a Fischer indole synthesis is a classic and robust method for creating the indole core. The subsequent reduction and reductive amination are standard, high-yielding transformations in medicinal chemistry. Using a Boc-protecting group for the piperidine nitrogen is critical to prevent side reactions and allow for controlled coupling, with a simple acid-catalyzed final deprotection step.
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Step 1: Synthesis of 2-tert-butyl-1H-indole-5-carbonitrile.
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To a solution of 4-hydrazinylbenzonitrile hydrochloride in ethanol, add pivalaldehyde (2,2-dimethylpropanal).
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Heat the mixture to reflux in the presence of an acid catalyst (e.g., sulfuric acid or polyphosphoric acid) for 4-6 hours.
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Monitor reaction completion by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction, neutralize, and extract the product with ethyl acetate. Purify by column chromatography to yield the indole nitrile intermediate.
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Step 2: Reduction to (2-tert-butyl-1H-indol-5-yl)methanamine.
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Dissolve the nitrile intermediate from Step 1 in an anhydrous solvent like tetrahydrofuran (THF).
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Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0°C.
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Quench the reaction carefully with water and sodium hydroxide solution, filter the aluminum salts, and extract the amine product.
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Step 3: Reductive Amination.
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Dissolve the amine from Step 2 and 1-Boc-4-piperidone in a solvent such as dichloromethane (DCM).
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Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), and a catalytic amount of acetic acid.
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Stir at room temperature for 12-18 hours.
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Work up the reaction by washing with aqueous sodium bicarbonate solution and brine. The resulting crude product is the Boc-protected precursor.
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Step 4: Boc Deprotection.
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Dissolve the Boc-protected product from Step 3 in DCM.
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Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
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Remove the solvent and TFA under reduced pressure.
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Purify the final compound, 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine, typically as a TFA salt, using reverse-phase HPLC.
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Analytical Characterization Framework
A self-validating protocol for confirming the identity and purity of the synthesized compound is mandatory.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial analysis.
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Expected Result: A single major peak in the chromatogram (purity >95%). The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 300.4.
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High-Resolution Mass Spectrometry (HRMS): Provides confirmation of the elemental composition.
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Expected Result: An exact mass measurement within 5 ppm of the calculated value for C₁₉H₃₀N₃⁺ (Calculated [M+H]⁺: 300.2434).
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Nuclear Magnetic Resonance (¹H NMR): Confirms the precise chemical structure.
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Expected Proton Signals (in CDCl₃ or DMSO-d₆):
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A sharp singlet integrating to 9 protons around δ 1.3-1.5 ppm (tert-butyl group).
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Multiplets corresponding to the piperidine ring protons.
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Aromatic protons on the indole ring (typically 3 protons with distinct splitting patterns).
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A broad singlet for the indole N-H proton (δ > 10 ppm).
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Signals for the amine N-H protons.
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Hypothesized Pharmacological Profile
Primary Target: Serotonin (5-HT) Receptors
Based on the structural motifs and data from related compounds in patent filings, 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine is hypothesized to be a modulator of one or more 5-HT receptor subtypes. The indole scaffold mimics the endogenous ligand serotonin, while the substituted piperidine tail is a common feature in ligands for 5-HT₁, 5-HT₂, and 5-HT₇ receptors, among others. The specific subtype profile (e.g., 5-HT₁A agonist, 5-HT₂A antagonist) would determine its therapeutic potential.
Postulated Mechanism of Action: GPCR Modulation
Most 5-HT receptors are G-protein coupled receptors (GPCRs). An interaction of this compound with a target 5-HT receptor would initiate an intracellular signaling cascade. For example, if it acts as an agonist at a Gαi-coupled receptor (like 5-HT₁A), it would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream effects on ion channels and gene transcription.
Diagram: Hypothesized GPCR Signaling Cascade
Caption: A potential Gαi-coupled signaling pathway for a 5-HT receptor agonist.
Conclusion and Future Directions
2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine represents an intriguing chemical scaffold for the development of novel CNS-active agents. While its properties are not yet fully delineated in public research, the framework provided here—based on established chemical principles and analogous structures from patent literature—offers a robust starting point for its synthesis, characterization, and pharmacological evaluation.
Future work should focus on:
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Executing the proposed synthesis and obtaining empirical data for its physicochemical and spectroscopic properties.
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Screening the compound against a broad panel of CNS receptors, particularly 5-HT subtypes, to determine its binding affinity and selectivity.
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Conducting functional assays (e.g., cAMP assays, calcium flux) to classify the compound as an agonist, antagonist, or inverse agonist at its primary targets.
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Performing initial in vitro ADME-Tox profiling to assess its drug-like properties.
This systematic approach will be essential to validate the therapeutic potential of this and related molecules for the treatment of neuropsychiatric disorders.
References
- Title: N-Aryl- and N-Heteroaryl-Substituted Piperidin-4-yl-indol- and Indazol-amines and -amides as 5-HT Receptor Modulators. Source: World Intellectual Property Organization (WIPO), Patent WO2004078749A1.
- Title: Preparation of N-aryl- and N-heteroaryl-substituted piperidin-4-yl-indol- and indazol-amines and -amides as 5-HT receptor modulators. Source: Google Patents, US Patent US20060154948A1.
